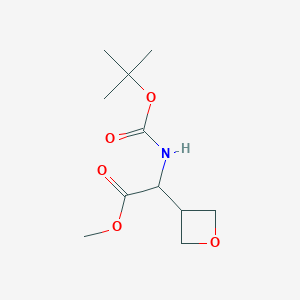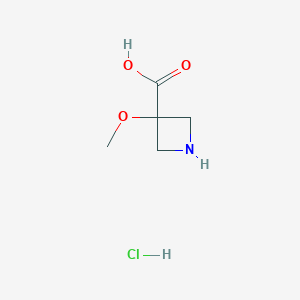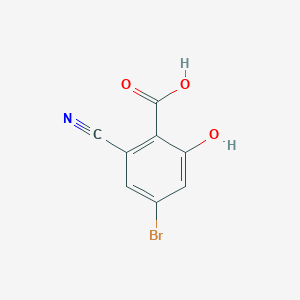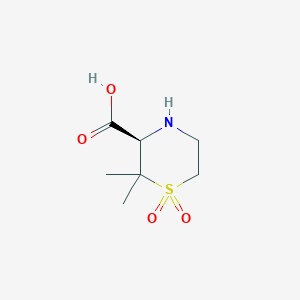
2,3-Dibromo-5-fluorophenylacetonitrile
Vue d'ensemble
Description
2,3-Dibromo-5-fluorophenylacetonitrile (DBFPA) is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, and is used in a variety of laboratory experiments for its unique properties. DBFPA has been used in a number of different fields, including biochemistry, organic chemistry, and pharmacology. Its versatility and ease of synthesis make it an ideal compound for a variety of research applications.
Applications De Recherche Scientifique
2,3-Dibromo-5-fluorophenylacetonitrile is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as an inhibitor of enzymes involved in signal transduction pathways. It has also been used in the study of the structure and function of proteins, as a tool for the study of the pharmacology of drug targets, and as a fluorescent probe for the detection of DNA damage.
Mécanisme D'action
2,3-Dibromo-5-fluorophenylacetonitrile is a potent inhibitor of several enzymes involved in signal transduction pathways, including phospholipase C, protein kinase C, and c-Jun N-terminal kinase. It has been shown to inhibit the activity of these enzymes by binding to their active sites, thus preventing their enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dibromo-5-fluorophenylacetonitrile have been studied in several animal models. It has been shown to have anti-inflammatory and anti-cancer effects, as well as anti-oxidant and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and to reduce the levels of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dibromo-5-fluorophenylacetonitrile has a number of advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. It is also relatively non-toxic and has a low boiling point, making it suitable for a variety of experiments. However, it can be difficult to dissolve in water, and its solubility in organic solvents can be limited.
Orientations Futures
The potential applications of 2,3-Dibromo-5-fluorophenylacetonitrile are vast, and there are a number of areas of research that could be explored in the future. These include further studies of its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted on its mechanism of action and its potential for use in drug discovery. Other potential areas of research include its use as a fluorescent probe for the detection of DNA damage, as well as its potential for use as an inhibitor of enzymes involved in signal transduction pathways.
Propriétés
IUPAC Name |
2-(2,3-dibromo-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQCXNYEDTYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)




![Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1529889.png)





